molecular formula C20H18BrN3O4S B500161 ethyl 4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

ethyl 4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No.: B500161
M. Wt: 476.3g/mol
InChI Key: LNXCSKHOKFDPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon

Preparation Methods

The synthesis of ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine structure, followed by the introduction of the bromophenyl and ethyl ester groups. Common reagents used in these reactions include bromine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological systems.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromophenyl group may enhance its binding affinity to specific targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with bromophenyl and ethyl ester groups These compounds may share similar chemical properties but differ in their biological activity and applications

Properties

Molecular Formula

C20H18BrN3O4S

Molecular Weight

476.3g/mol

IUPAC Name

ethyl 4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

InChI

InChI=1S/C20H18BrN3O4S/c1-2-28-20(27)23-8-7-14-16(10-23)29-18-17(14)19(26)24(11-22-18)9-15(25)12-3-5-13(21)6-4-12/h3-6,11H,2,7-10H2,1H3

InChI Key

LNXCSKHOKFDPKW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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